(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one
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Overview
Description
(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring, a methoxybenzyl group, and a thiophenylmethylene hydrazono moiety, contributes to its potential in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a thiourea derivative with an α-halo carbonyl compound under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxybenzyl halide reacts with the thiazolidinone core.
Formation of the Hydrazono Moiety: The hydrazono group is formed by reacting the thiazolidinone derivative with a hydrazine derivative, followed by condensation with a thiophen-2-ylmethylene compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenylmethylene and methoxybenzyl moieties.
Reduction: Reduction reactions can target the hydrazono group, converting it to a hydrazine derivative.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides, sulfones, and quinones.
Reduction: Products include hydrazine derivatives and reduced thiazolidinones.
Substitution: Products vary depending on the nucleophile used, leading to a wide range of functionalized thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in antimicrobial and anticancer research. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its anti-inflammatory and anticancer properties are of particular interest, with studies focusing on its mechanism of action and efficacy in preclinical models.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups
Mechanism of Action
The mechanism of action of (Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one involves its interaction with various molecular targets. These include enzymes, receptors, and DNA. The compound can inhibit enzyme activity, modulate receptor function, and induce DNA damage, leading to its biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their substituents.
Hydrazones: These compounds have a similar hydrazono group but lack the thiazolidinone ring.
Benzyl Derivatives: Compounds with a benzyl group, such as benzyl alcohol and benzyl chloride, have different functional groups and reactivity.
Uniqueness
(Z)-5-(4-methoxybenzyl)-2-((E)-(thiophen-2-ylmethylene)hydrazono)thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a methoxybenzyl group, and a thiophenylmethylene hydrazono moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2Z)-5-[(4-methoxyphenyl)methyl]-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-21-12-6-4-11(5-7-12)9-14-15(20)18-16(23-14)19-17-10-13-3-2-8-22-13/h2-8,10,14H,9H2,1H3,(H,18,19,20)/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBUCMHNESYHIN-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)NC(=NN=CC3=CC=CS3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CC2C(=O)N/C(=N/N=C/C3=CC=CS3)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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